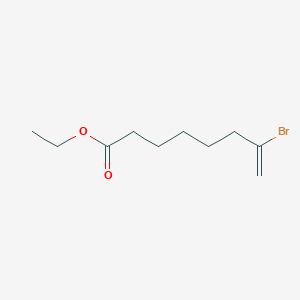

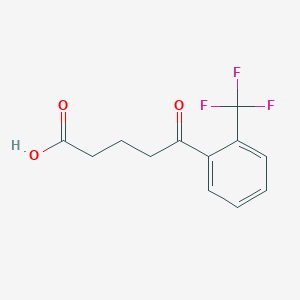

Ethyl 7-bromo-7-octenoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of brominated organic compounds is a topic of interest in the field of organic chemistry due to their potential applications. For instance, the synthesis of ethylene di-11-bromoundecanoate, a model for the hydrophobic moiety of saturated phospholipids, involves the formation of a diester with fully extended hydrocarbon chains in the crystalline state . This suggests that similar synthetic strategies could be employed for the synthesis of Ethyl 7-bromo-7-octenoate, with attention to the molecular configuration and the desired properties of the final product.

Molecular Structure Analysis

The molecular structure of brominated compounds can be quite complex. For example, the crystal structure of ethylene di-11-bromoundecanoate reveals a monoclinic space group with two molecules per unit cell, indicating a well-ordered arrangement . Similarly, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was characterized by spectroscopic methods and single crystal X-ray diffraction, which provided detailed information about intermolecular contacts . These studies highlight the importance of crystallography in understanding the molecular structure of brominated esters.

Chemical Reactions Analysis

The reactivity of brominated compounds can be explored through various chemical analyses. The compound mentioned in the second paper underwent a series of tests, including molecular electrostatic potential, Fukui function, and natural bond orbital analyses, to determine its reactivity parameters . These analyses are crucial for understanding how Ethyl 7-bromo-7-octenoate might behave in different chemical reactions and what potential it has for interactions with other molecules, such as DNA bases.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated esters can be inferred from related compounds. For instance, the title compound in the third paper, a brominated hexahydrochromeno pyrrole derivative, exhibits weak intermolecular C—H⋯O hydrogen bonding in its crystal structure . This suggests that Ethyl 7-bromo-7-octenoate may also exhibit specific intermolecular interactions that could influence its physical state and solubility. Additionally, the presence of bromine atoms is likely to affect the compound's density, boiling point, and refractive index.

科学的研究の応用

Synthesis and Chemical Reactions

Synthesis of Bromo and Chloro Derivatives : Ethyl 7-bromo-7-octenoate plays a role in the synthesis of various bromo and chloro derivatives. It is used as an intermediate in complex organic syntheses, such as the preparation of ethyl 7-chloro-2-oxoheptylate, an intermediate of cilastatin (Chen Xin-zhi, 2006).

Use in Esterification and Bromination Reactions : Ethyl 7-bromo-7-octenoate is involved in esterification and bromination reactions. For instance, it is prepared using 2 butenoic acid as a main raw material through these reactions (W. Ning, 2002).

Role in Oxidation and Reduction Processes : It's also used in studies exploring oxidation and reduction processes, as seen in the oxidation of ethyl trans- and cis-3-bromo-1-methyl-2-oxocyclohexanecarboxylates (Kikumasa Sato et al., 1977).

Biological and Medicinal Research

Inhibitory Activity Against Enzymes : Ethyl 7-bromo-7-octenoate derivatives have shown inhibitory activity against enzymes like carbonic anhydrase and acetylcholinesterase, which are important in the treatment of diseases such as Alzheimer's and Parkinson's (M. Boztaş et al., 2019).

Synthesis of Bioactive Compounds : The compound is used in the synthesis of bioactive compounds, such as ethyl 7-amino-substituted 1,4-dihydro-3H-2,3-benzoxazines, which may have potential pharmaceutical applications (Hu Ying-he, 2006).

Chemical Catalysis and Reactions

Catalysis and Annulation Reactions : Ethyl 7-bromo-7-octenoate is involved in catalytic processes and annulation reactions, essential for creating complex organic molecules (Xue-Feng Zhu et al., 2003).

Use in Radical Addition Reactions : It's also significant in radical addition reactions, as illustrated in studies involving bromine atom-transfer in aqueous media (H. Yorimitsu et al., 2001).

将来の方向性

Future research could explore the applications of Ethyl 7-bromo-7-octenoate in organic synthesis, potential biological activities, and its role in the development of novel compounds.

Please note that additional studies and literature reviews are necessary to fully understand the compound’s properties and potential applications. For more detailed information, consult relevant scientific papers and databases12.

特性

IUPAC Name |

ethyl 7-bromooct-7-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BrO2/c1-3-13-10(12)8-6-4-5-7-9(2)11/h2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGGNYJVCOLRHDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641094 |

Source

|

| Record name | Ethyl 7-bromooct-7-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-bromo-7-octenoate | |

CAS RN |

485320-25-0 |

Source

|

| Record name | Ethyl 7-bromooct-7-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1323496.png)